![molecular formula C9H13ClN2O2S B14231813 N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide CAS No. 824936-78-9](/img/structure/B14231813.png)
N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of 2-chloro-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions
N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anti-inflammatory agents.
作用机制
The mechanism of action of N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anti-inflammatory effects .
相似化合物的比较
Similar Compounds
N-[4-(1-Aminoethyl)phenyl]methanesulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Sulfanilamide: A simpler sulfonamide without the aminoethyl and chlorophenyl groups, commonly used as an antibiotic.
Sulfamethoxazole: A sulfonamide antibiotic with a different substitution pattern, widely used in combination with trimethoprim.
Uniqueness
N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide is unique due to the presence of both the aminoethyl and chlorophenyl groups. These functional groups can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development .
属性
CAS 编号 |
824936-78-9 |
|---|---|
分子式 |
C9H13ClN2O2S |
分子量 |
248.73 g/mol |
IUPAC 名称 |
N-[4-(1-aminoethyl)-2-chlorophenyl]methanesulfonamide |
InChI |
InChI=1S/C9H13ClN2O2S/c1-6(11)7-3-4-9(8(10)5-7)12-15(2,13)14/h3-6,12H,11H2,1-2H3 |
InChI 键 |
XPPIISNCCJKMSN-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(C=C1)NS(=O)(=O)C)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)
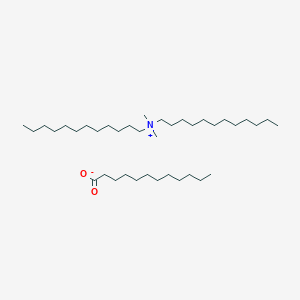
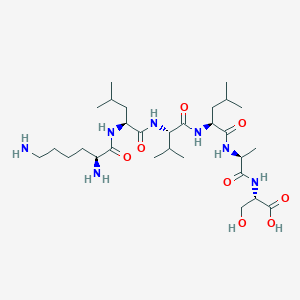
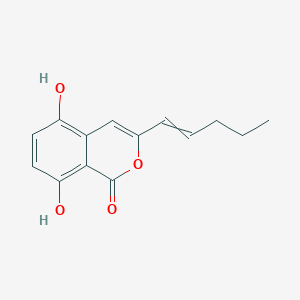
![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
![3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione](/img/structure/B14231782.png)
![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)
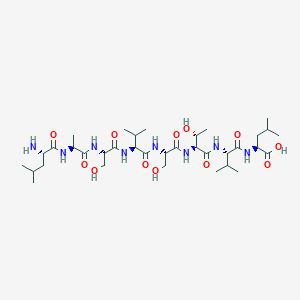
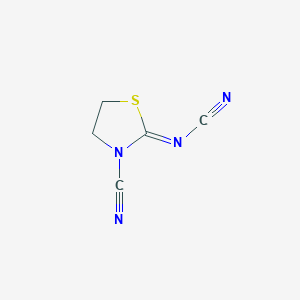
![Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B14231804.png)

![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)
